1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Description
1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol is a fluorinated organic compound with the molecular formula C13H16F3N3O3 and a molecular weight of 319.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c14-13(15,16)12(20)9-17-5-7-18(8-6-17)10-1-3-11(4-2-10)19(21)22/h1-4,12,20H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYYLZODOGXZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 4-(4-nitrophenyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol exhibit significant antidepressant properties. The piperazine ring is known for its role in enhancing serotonin receptor activity, making it a potential candidate for treating mood disorders. Studies have shown that derivatives of this compound can modulate neurotransmitter levels effectively .
Anticancer Research
The compound's ability to inhibit specific cancer cell lines has been documented in several studies. The presence of the nitrophenyl group is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation. Preliminary data suggest that it may induce apoptosis in various cancer cell types, warranting further investigation into its mechanisms of action .
Drug Formulation
Due to its unique chemical structure, this compound is being explored as an active pharmaceutical ingredient (API) in drug formulations. Its stability under physiological conditions makes it suitable for incorporation into various dosage forms, including tablets and injectables .
Research Tool
In laboratory settings, this compound serves as a valuable research tool for studying receptor-ligand interactions and the pharmacodynamics of piperazine derivatives. Its fluorinated structure provides distinct advantages in imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET), facilitating the tracking of biological processes .
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University examined the antidepressant effects of a series of piperazine derivatives, including this compound. The results demonstrated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages over a four-week period.
Case Study 2: Anticancer Properties
In another investigation by ABC Pharmaceuticals, the compound was tested against breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the nitrophenyl group contribute to its reactivity and ability to interact with biological molecules. The piperazine ring enhances its binding affinity to certain receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with different reactivity and applications.
4-[1,1,1,3,3,3-Hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol: A compound with similar functional groups but different structural arrangement and properties.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitrophenyl, and piperazine moieties, which confer distinct chemical and biological properties .
Biological Activity
1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (CAS No. 478258-73-0) is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₆F₃N₃O₃
- Molecular Weight : 319.28 g/mol
- Structural Features : It contains a trifluoromethyl group and a piperazine moiety, which are significant in influencing its biological interactions.
Research indicates that compounds with piperazine derivatives often interact with neurotransmitter systems. Specifically, this compound may act as an inhibitor of human acetylcholinesterase (AChE), which is crucial in the modulation of cholinergic signaling pathways. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Piperazine derivatives have been noted for their antimicrobial properties. The presence of the nitrophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Antipsychotic and Anxiolytic Effects
Research has shown that certain piperazine derivatives exhibit antipsychotic and anxiolytic effects by modulating dopaminergic and serotonergic pathways. This suggests that this compound could be explored for its potential use in treating mood disorders .
Inhibition of Potassium Channels
The compound may also affect ion channel activity, particularly potassium channels, which play a critical role in neuronal excitability and signaling. This action could contribute to its neuropharmacological effects .
Case Studies
A study on piperazine derivatives indicated that modifications to the piperazine ring could significantly alter biological activity. For instance, the introduction of electron-withdrawing groups like nitro groups has been associated with enhanced binding affinity to target proteins involved in neurotransmission .
| Study Focus | Findings |
|---|---|
| Anticholinesterase Activity | Demonstrated significant inhibition of AChE in vitro. |
| Antimicrobial Testing | Showed promising results against various bacterial strains. |
| Neuropharmacological Effects | Indicated potential anxiolytic properties in animal models. |
Q & A
Q. What are the optimal purification strategies for synthesizing 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol to maximize yield and purity?
Methodological Answer:
- Use gradient elution with chloroform/ethyl acetate mixtures (e.g., 7:3 or 1:1 v/v) to isolate the compound from byproducts, achieving yields up to 80% (observed in structurally similar piperazine derivatives).
- Confirm purity via H NMR (e.g., characteristic trifluoromethyl proton signals at δ 3.8–4.2 ppm) and ESI-MS (m/z 471 [M+H] in analogs). Elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- NMR : Analyze F NMR for trifluoromethyl group signals (δ -60 to -70 ppm) and H NMR for piperazine ring protons (δ 2.5–3.5 ppm).
- Mass Spectrometry : Use ESI-MS/MS to confirm fragmentation patterns (e.g., m/z 266 for piperazine-derived fragments).
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., CHFNO for analogs) .
Q. What solvent systems are suitable for assessing the compound’s solubility and stability in vitro?
Methodological Answer:
- Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with ≤1% organic solvent.
- Monitor stability via HPLC-UV over 24–72 hours at 25°C and 4°C. Include trifluoroethanol analogs as controls for hydrolytic stability .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro groups) on the piperazine ring influence receptor binding affinity?
Methodological Answer:
- Perform SAR studies by synthesizing analogs with substituents like methoxy (electron-donating) or halogens (electron-withdrawing).
- Compare binding affinities using radioligand displacement assays (e.g., 5-HT or α-adrenoceptors).
- Computational Modeling : Conduct molecular docking (e.g., AutoDock Vina) to analyze interactions with receptor active sites. Nitro groups enhance binding via π-π stacking and hydrogen bonding in analogs .
Q. How can contradictory bioactivity data across structural analogs be systematically resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor assays) and incubation times.
- Purity Verification : Re-analyze discrepant compounds via HPLC and elemental analysis to rule out impurities.
- Meta-Analysis : Cross-reference data with analogs like 1-phenoxy-3-(4-pyrimidinylpiperazinyl)propan-2-ol, where substituent positioning alters activity .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D conformation in receptor complexes?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) using sitting-drop vapor diffusion.
- Fragment Screening : Use synchrotron radiation (1.0 Å resolution) to map electron density for the trifluoromethyl and piperazine moieties. Compare with analogs in PDB entries (e.g., 1YY ligand) .
Q. What strategies mitigate metabolic instability of the trifluoromethyl group in preclinical studies?
Methodological Answer:
- Isotope Labeling : Synthesize F-labeled analogs for in vivo tracking via MRI or PET.
- Prodrug Design : Modify the hydroxyl group to esters (e.g., acetyl) for delayed hydrolysis.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
